molecular formula C12H21NO3 B6900059 Oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone

Oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone

Cat. No.: B6900059
M. Wt: 227.30 g/mol
InChI Key: ZTAHEAGXRLMMGI-UHFFFAOYSA-N
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Description

Oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone is a synthetic organic compound that features a morpholine ring substituted with an oxolane and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.

    Substitution with Oxolane: The oxolane ring is introduced via a nucleophilic substitution reaction, where the morpholine nitrogen attacks an oxolane-containing electrophile.

    Introduction of the Propan-2-yl Group: The propan-2-yl group is added through an alkylation reaction, often using isopropyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the oxolane ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted morpholine and oxolane derivatives.

Scientific Research Applications

Oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biochemical assays.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane and morpholine rings provide a scaffold that can bind to active sites, potentially inhibiting or modulating the activity of the target. The propan-2-yl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Oxolane Derivatives: Compounds like tetrahydrofuran and its derivatives share the oxolane ring structure.

    Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine are structurally similar due to the presence of the morpholine ring.

    Propan-2-yl Substituted Compounds: Isopropylamine and isopropanol are examples of compounds with the propan-2-yl group.

Uniqueness

Oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone is unique due to the combination of the oxolane and morpholine rings with the propan-2-yl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

oxolan-2-yl-(2-propan-2-ylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(2)11-8-13(5-7-16-11)12(14)10-4-3-6-15-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAHEAGXRLMMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCO1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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